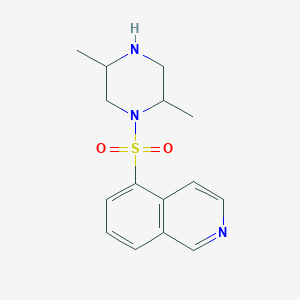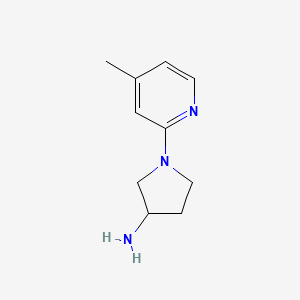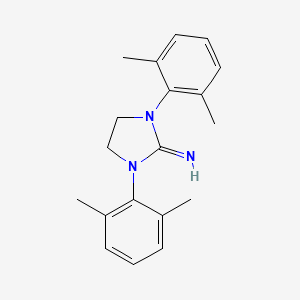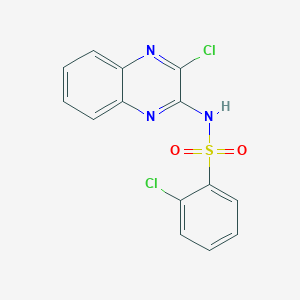
5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole
Übersicht
Beschreibung
5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 4-Iodo-1-methyl-1H-pyrazole. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Tetrazole Ring Formation: The next step involves the introduction of the tetrazole ring. This can be done by reacting the pyrazole derivative with sodium azide and a suitable catalyst under high-temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine
- 5-(4-Iodo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
- 5-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyridin-2-amine
Uniqueness
5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole is unique due to the presence of both pyrazole and tetrazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H5IN6 |
|---|---|
Molekulargewicht |
276.04 g/mol |
IUPAC-Name |
5-(4-iodo-2-methylpyrazol-3-yl)-2H-tetrazole |
InChI |
InChI=1S/C5H5IN6/c1-12-4(3(6)2-7-12)5-8-10-11-9-5/h2H,1H3,(H,8,9,10,11) |
InChI-Schlüssel |
XOTVSKHMNXKPBL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)I)C2=NNN=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














